1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-(2-fluoroethyl)-3-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-6-7-15-8-10(12(16)17)11(14-15)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGIFTULIXNWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 235.23 g/mol
- CAS Number : 1621-91-6
Biological Activities
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under review has shown promising results in several of these areas.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been tested using the carrageenan-induced paw edema model, demonstrating inhibition rates comparable to standard anti-inflammatory drugs such as diclofenac and ibuprofen .
| Compound | Inhibition (%) | Standard Drug | Standard Inhibition (%) |
|---|---|---|---|
| This compound | TBD | Diclofenac | 86.72 |
| Similar Pyrazole Derivative | ≥84.2 | Ibuprofen | TBD |
Antimicrobial Activity
The antimicrobial potential of pyrazole compounds has been extensively studied. For example, derivatives have shown activity against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups in the structure enhances this activity .
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. Research involving structural analogs has indicated that modifications to the pyrazole ring can enhance cytotoxicity against specific tumor types .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole precursors. The structure-activity relationship (SAR) studies have demonstrated that alterations in substituents significantly affect the biological efficacy of the compounds.
Synthetic Pathway Overview
- Starting Material : Phenylhydrazine and appropriate carbonyl compounds.
- Reagents : Various acids and bases for cyclization.
- Final Product : Purification through crystallization or chromatography.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Anti-inflammatory Effects :
- Antimicrobial Efficacy :
- Anticancer Potential :
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through various methods, often involving the reaction of hydrazines with appropriate carbonyl compounds. This compound serves as a precursor for several derivatives that exhibit enhanced biological activities.
Key Synthetic Routes
- Hydrazine Reaction : The compound can be synthesized by reacting 2-fluoroethyl derivatives with phenylhydrazine, followed by carboxylation.
- Esters Formation : It is also utilized in the production of esters that are valuable in pharmaceutical formulations .
Biological Activities
This compound has shown promising biological activities, particularly in antifungal and antimicrobial applications.
Antifungal Activity
Recent studies have identified derivatives of this compound demonstrating significant antifungal properties against various phytopathogenic fungi. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited higher antifungal activity compared to standard fungicides like boscalid .
Agrochemical Applications
The compound is also explored for its potential use as an agrochemical, particularly as a fungicide. Pyrazolecarboxanilides derived from this compound have been reported to possess improved activity against harmful fungi such as Botrytis spp., making them suitable candidates for agricultural applications .
Case Study 1: Antifungal Efficacy
A study published in Molecules highlighted the synthesis of novel pyrazole derivatives and their evaluation against seven phytopathogenic fungi. The results indicated that certain derivatives exhibited superior antifungal activity compared to commercial fungicides, suggesting potential for agricultural use .
Case Study 2: Environmental Impact
Research has also focused on the environmental fate of these compounds, indicating that while they are effective against pests and pathogens, their metabolic products need to be monitored for potential groundwater contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
